molecular formula C12H20N2O2S B13599260 Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate CAS No. 1779927-22-8

Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate

Cat. No.: B13599260
CAS No.: 1779927-22-8
M. Wt: 256.37 g/mol
InChI Key: DZIDGAWQBAQTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.3644. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isothiocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and isothiocyanatomethyl derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl2-(isothiocyanatomethyl)piperidine-1-carboxylate is unique due to its isothiocyanate group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and in the study of protein interactions .

Properties

CAS No.

1779927-22-8

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

tert-butyl 2-(isothiocyanatomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-7-5-4-6-10(14)8-13-9-17/h10H,4-8H2,1-3H3

InChI Key

DZIDGAWQBAQTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.